(1S,3R)-3-Aminomethyl-cyclopentanol

Vue d'ensemble

Description

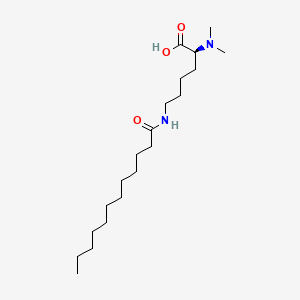

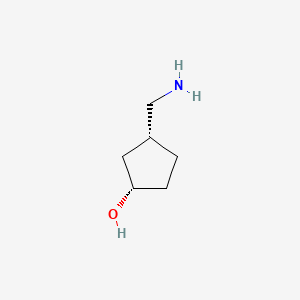

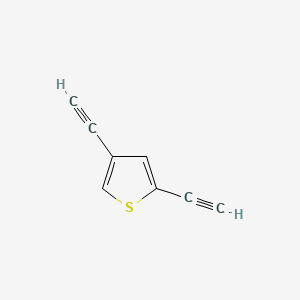

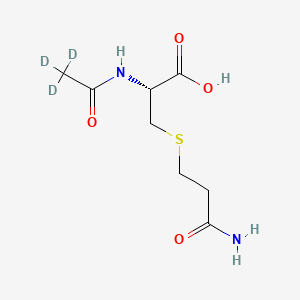

“(1S,3R)-3-Aminomethyl-cyclopentanol” is a compound that likely contains a cyclopentane ring, which is a five-membered ring, with an aminomethyl group attached. The (1S,3R) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms .

Synthesis Analysis

While specific synthesis methods for “(1S,3R)-3-Aminomethyl-cyclopentanol” are not available, similar compounds are often synthesized from L-serine .Molecular Structure Analysis

The molecular structure of “(1S,3R)-3-Aminomethyl-cyclopentanol” would likely include a five-membered cyclopentane ring, an aminomethyl group, and specific 3D arrangements of these groups .Chemical Reactions Analysis

Imine reductases could potentially be used in reactions involving “(1S,3R)-3-Aminomethyl-cyclopentanol”, as they are known to catalyze the asymmetric reduction of various imines to the corresponding amine products .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S,3R)-3-Aminomethyl-cyclopentanol” would depend on its specific structure. Stereoisomers, like (1S,3R), can have different physical properties, such as solubility and melting point .Applications De Recherche Scientifique

Enantioselective Synthesis

- Enantiomerically pure (1S,3S)- and (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentanes have been synthesized from L-aspartic acid. These compounds, being isosteres of ribose, are useful in constructing nucleoside analogs with potential antiviral and antineoplastic activities (Rapoport et al., 2003).

Pharmaceutical Applications

- The synthesis of both enantiomers of 3-phenylcyclopentanol derivatives was achieved via lipase-catalyzed transesterification, leading to the development of biologically active compounds such as orally active 5-lipoxygenase inhibitors (Okumura et al., 2002).

Antiviral Research

- Carbocyclic nucleosides, important isosteres of nucleosides, were synthesized using (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane as a key precursor, showing promise in antiviral and antineoplastic applications (Bergmeier et al., 1993).

Synthesis from Camphoric Acid

- The aminomethyl and amino alcohols, intermediates in the synthesis of carbocyclic analogues of nucleosides, were prepared from (+)-camphoric acid, demonstrating the versatility of this compound in synthetic chemistry (Nieto et al., 1998).

Enantioselective Reduction

- Amino alcohol synthesized from 1,2,3,4-tetrahydroisoquinoline-1-yl-cyclopentanol was used in the enantioselective reduction of aryl alkyl ketones, indicating its utility in asymmetric synthesis (Reiners & Martens, 1997).

Mécanisme D'action

Target of Action

The primary target of (1S,3R)-3-Aminomethyl-cyclopentanol, also known as (1S,3R)-RSL3, is the enzyme Glutathione Peroxidase 4 (GPx4) . GPx4 plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .

Mode of Action

(1S,3R)-3-Aminomethyl-cyclopentanol acts as an inhibitor of GPx4 . It binds to GPx4, inhibiting its activity, which leads to an increase in intracellular reactive oxygen species (ROS) and lipid peroxidation .

Biochemical Pathways

The inhibition of GPx4 by (1S,3R)-3-Aminomethyl-cyclopentanol affects several biochemical pathways. The most significant is the induction of ferroptosis , a form of cell death characterized by the accumulation of lipid-based ROS, particularly lipid hydroperoxides . This process is iron-dependent and distinct from other forms of cell death . The compound also affects the mTOR signaling pathway, which is involved in cell growth, cell proliferation, protein synthesis, and transcription .

Result of Action

The inhibition of GPx4 by (1S,3R)-3-Aminomethyl-cyclopentanol leads to an increase in intracellular ROS and lipid peroxidation, triggering ferroptosis . This can result in severe mitochondrial damage, increased cell death, and rapid occurrence of ferroptosis in vitro and in vivo . In addition, the compound’s interaction with GPx4 blocks the activation of the mTOR signaling pathway .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S,3R)-3-(aminomethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBNZASXRSXFRW-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)

![1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B587964.png)

![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)